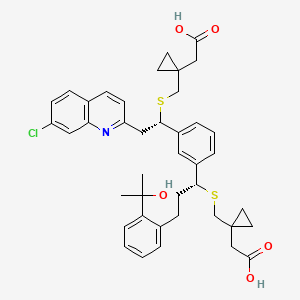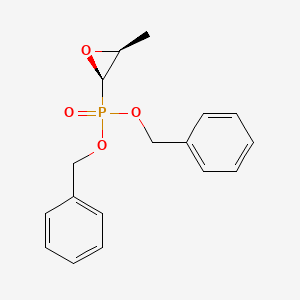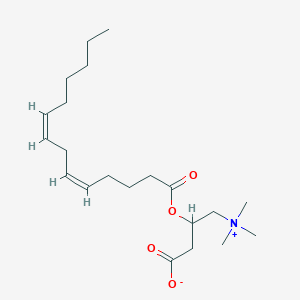
4-Chloro-4'-fluorobutyrophenone-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4’-fluorobutyrophenone-d4 is a deuterated derivative of 4-Chloro-4’-fluorobutyrophenone. This compound is often used in scientific research due to its unique properties, which include the presence of both chlorine and fluorine atoms on the phenyl ring, as well as a butyrophenone backbone. The deuterium atoms in the compound make it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Biochemische Analyse
Biochemical Properties
It is known that the compound has been used as an intermediate in the synthesis of various pharmaceutical compounds . The specific enzymes, proteins, and other biomolecules it interacts with are not currently known.
Cellular Effects
It is known that the compound has been used in the synthesis of pharmaceutical compounds, suggesting that it may have some influence on cell function
Molecular Mechanism
It is known that the compound has been used in the synthesis of pharmaceutical compounds, suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
4-Chloro-4’-fluorobutyrophenone-d4 is known to darken in storage without any loss in purity This suggests that the compound is relatively stable over time
Metabolic Pathways
It is known that the compound is used as an intermediate in the synthesis of pharmaceutical compounds , suggesting that it may interact with certain enzymes or cofactors. The specific metabolic pathways it is involved in are not currently known.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-fluorobutyrophenone-d4 typically involves the following steps:
Starting Materials: The synthesis begins with 4-Chloro-4’-fluorobutyrophenone.
Deuteration: The hydrogen atoms in the butyrophenone backbone are replaced with deuterium atoms. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated solvents under specific reaction conditions.
Industrial Production Methods
Industrial production of 4-Chloro-4’-fluorobutyrophenone-d4 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-4’-fluorobutyrophenone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-4’-fluorobutyrophenone-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reference standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and in drug metabolism studies.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-4’-fluorobutyrophenone-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound provide unique insights into reaction mechanisms and molecular interactions. The compound can act as a probe in NMR studies, allowing researchers to investigate the dynamics and structure of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-4’-fluorobutyrophenone: The non-deuterated version of the compound.
4-Chloro-4’-hydroxybutyrophenone: A hydroxylated derivative.
4-Chloro-4’-methoxybutyrophenone: A methoxylated derivative.
Uniqueness
4-Chloro-4’-fluorobutyrophenone-d4 is unique due to the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium atoms provide enhanced stability and allow for detailed studies of molecular interactions and reaction mechanisms.
Eigenschaften
CAS-Nummer |
1814904-27-2 |
|---|---|
Molekularformel |
C₁₀H₆D₄ClFO |
Molekulargewicht |
204.66 |
Synonyme |
4-Chloro-1-(4-fluorophenyl-2,3,5,6-d4)-1-butanone; 1-Chloro-4-(4-fluorophenyl-2,3,5,6-d4)-4-oxobutane; 3-(4-Fluorobenzoyl-2,3,5,6-d4)propyl Chloride; 3-(4-Fluorophenylcarbonyl)-1-chloropropane-d4; 3-(p-Fluorobenzoyl)propyl-d4 Chloride; 3-Chloropropyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone](/img/structure/B1145035.png)




![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)

